Yadanzioside L

描述

属性

IUPAC Name |

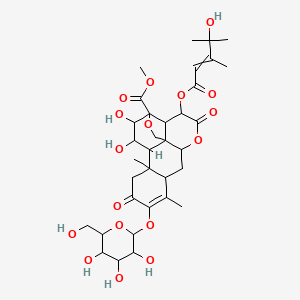

methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORSYVERYBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Yadanzioside L from Brucea javanica: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and preliminary characterization of Yadanzioside L, a quassinoid glycoside derived from the seeds of Brucea javanica (L.) Merr. This document outlines the general phytochemical profile of Brucea javanica, details the experimental protocols for the isolation of quassinoid glycosides, presents available data on this compound, and discusses the potential mechanisms of its reported antileukemic activity.

Introduction to Brucea javanica and its Bioactive Quassinoids

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including cancer, malaria, and dysentery.[1][2] The primary bioactive constituents responsible for its therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][2][3] To date, over 100 chemical compounds have been isolated from this plant, with quassinoids being the most extensively studied for their potent antitumor activities.

This compound is a quassinoid glycoside that has been isolated from the seeds of Brucea javanica. Like other quassinoids, it is recognized for its potential cytotoxic and antineoplastic properties, particularly its antileukemic activity. This guide will focus on the technical aspects of isolating this promising compound.

Data Presentation

While specific, detailed spectroscopic data for this compound is not widely available in publicly accessible literature, this section summarizes its known chemical properties and provides a template for the expected data based on the characteristics of quassinoid glycosides.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | |

| Molecular Weight | 726.7 g/mol | |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | |

| ¹H NMR (ppm) | Expected signals for a quassinoid core with a glycosidic linkage and an ester side chain. Characteristic signals include those for methyl groups, olefinic protons, and sugar moieties. | |

| ¹³C NMR (ppm) | Expected signals corresponding to the 34 carbons of the molecule, including carbonyls, olefinic carbons, carbons of the glycoside unit, and the quassinoid skeleton. | |

| Mass Spectrometry (MS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the sugar moiety and the ester side chain. | |

| Infrared (IR) (cm⁻¹) | Expected absorption bands for hydroxyl (-OH), carbonyl (C=O, ester and ketone), and carbon-carbon double bond (C=C) functional groups. |

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of quassinoid glycosides from Brucea javanica. Researchers should optimize these protocols based on their specific laboratory conditions and available equipment.

Plant Material and Extraction

-

Plant Material : Dried, mature seeds of Brucea javanica are used as the starting material.

-

Grinding and Defatting : The seeds are ground into a coarse powder. To remove fatty oils, the powder is first extracted with a non-polar solvent such as hexane.

-

Methanol (B129727) Extraction : The defatted powder is then exhaustively extracted with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning : The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Quassinoid glycosides, being polar, are typically enriched in the n-butanol fraction.

-

Column Chromatography : The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification by HPLC : Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient of methanol and water is a commonly used mobile phase. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation : The purified compound is dried, and its structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.

Caption: General Workflow for the Isolation of this compound.

Postulated Signaling Pathway for Antileukemic Activity

While the precise molecular mechanism of this compound has not been fully elucidated, studies on other quassinoids from Brucea javanica suggest that their anticancer effects, including in leukemia, are mediated through the induction of apoptosis. The PI3K/Akt and JNK signaling pathways have been implicated in the apoptotic effects of Brucea javanica extracts and isolated quassinoids. The following diagram illustrates a plausible signaling pathway.

Caption: Postulated Signaling Pathway for this compound-Induced Apoptosis.

Conclusion

This compound represents a promising natural product from Brucea javanica with potential for development as an antileukemic agent. This guide provides a framework for its isolation and a plausible mechanism of action based on current research on related compounds. Further studies are warranted to fully elucidate its spectroscopic properties, optimize its isolation to improve yields, and definitively map its molecular targets and signaling pathways. This will be crucial for its future development as a therapeutic agent.

References

- 1. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

Yadanzioside L: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has emerged as a compound of significant interest in the field of pharmacology. Traditionally, Brucea javanica has been used in Chinese medicine for its anti-inflammatory, anti-parasitic, and anti-tumor properties. Modern scientific investigation has begun to elucidate the specific bioactivities of its constituent compounds, with this compound demonstrating notable cytotoxic effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Cytotoxic Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cells. Specifically, it has shown marked inhibitory effects on P-388 murine leukemia cells.

Quantitative Data for Cytotoxic Activity

| Compound | Cell Line | IC50 (µmol/L) | IC50 (µg/mL) | Reference |

| This compound | P-388 murine leukemia | 0.68 - 0.77 | 2.9 | [1] |

Experimental Protocol: Cytotoxicity Assay against P-388 Murine Leukemia Cells

The cytotoxic activity of this compound against P-388 murine leukemia cells was determined using a standard in vitro cytotoxicity assay. The following protocol is based on the methodology described in the primary literature that first reported this activity.

Cell Culture:

-

P-388 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

P-388 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve a range of final concentrations.

-

The diluted compound is added to the wells containing the cells. A vehicle control (medium with the solvent at the highest concentration used) is also included.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Anti-Inflammatory, Antiviral, and Antiparasitic Activities

While direct experimental evidence for the anti-inflammatory, antiviral, and antiparasitic activities of isolated this compound is currently limited, the well-established broader bioactivities of Brucea javanica and its other constituent quassinoids suggest that this compound may also possess these properties.

-

Anti-Inflammatory Potential: Other quassinoids from Brucea javanica have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. The potential of this compound to modulate inflammatory pathways warrants further investigation.

-

Antiviral Potential: A related compound, Yadanzioside I, has demonstrated anti-tobacco mosaic virus (TMV) activity with an IC50 of 4.22 µM. This suggests that this compound could be a candidate for screening against other viral targets.

-

Antiparasitic Potential: The traditional use of Brucea javanica for treating parasitic infections, coupled with the known anti-malarial and anti-leishmanial activities of other quassinoids, points to a potential antiparasitic role for this compound.

Further research is necessary to isolate and test this compound in specific anti-inflammatory, antiviral, and antiparasitic assays to determine its efficacy and obtain quantitative data.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, a network pharmacology study on Yadanzi oil, of which this compound is a component, has suggested potential involvement in the p53/MAPK1 signaling pathway in the context of lung cancer. It is important to note that this is a prediction based on computational analysis of the entire oil and requires direct experimental validation with the isolated compound.

Furthermore, other quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt/NF-κB pathway , which is a critical signaling cascade involved in inflammation and cancer. Given the structural similarity, it is plausible that this compound may also exert its effects through this or related pathways.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines a general approach to experimentally validate the effect of this compound on a specific signaling pathway, such as the p53/MAPK or PI3K/Akt/NF-κB pathway.

Potential Signaling Pathway Modulated by this compound

Based on preliminary data and the activities of related compounds, the following diagram illustrates a hypothetical signaling cascade that could be affected by this compound, leading to its cytotoxic effects. Experimental validation is required to confirm these interactions.

References

Unraveling the Anticancer Mechanism of Yadanzioside L: A Technical Guide

A Deep Dive into the Core Molecular Pathways and Cellular Responses in Cancer Cells

Note: This document focuses on the molecular mechanisms of Yadanziolide A , a closely related and well-researched member of the quassinoid family to which Yadanzioside L belongs. Due to a lack of specific research on this compound, Yadanziolide A is used here as a representative model to elucidate the potential anticancer activities of this compound class.

Introduction

Yadanziolides, a class of natural compounds, have demonstrated significant potential as anticancer agents. This technical guide provides an in-depth exploration of the mechanism of action of Yadanziolide A in cancer cells, with a primary focus on its effects on hepatocellular carcinoma (HCC). The core of its anticancer activity lies in the induction of apoptosis and the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular underpinnings of Yadanziolide A's therapeutic potential.

Core Mechanism of Action: A Two-Pronged Assault

Yadanziolide A exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the suppression of the JAK/STAT signaling pathway. This concerted action effectively halts cancer cell proliferation and survival.

Induction of Apoptosis

Yadanziolide A has been shown to be a potent inducer of apoptosis in HCC cell lines. This programmed cell death is initiated through both the intrinsic and extrinsic pathways, evidenced by the activation of key effector caspases and modulation of the Bcl-2 family of proteins.

-

Activation of Caspases: Treatment with Yadanziolide A leads to a significant increase in the levels of cleaved Caspase-3 and Caspase-8. The cleavage of Caspase-8 is an indicator of the activation of the extrinsic apoptotic pathway, while Caspase-3 is a central executioner caspase that orchestrates the dismantling of the cell.

-

Modulation of Bcl-2 Family Proteins: The compound disrupts the balance of pro- and anti-apoptotic proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers, including HCC. Yadanziolide A directly targets this pathway, leading to a cascade of anti-proliferative and pro-apoptotic effects.

-

Inhibition of JAK2 and STAT3 Phosphorylation: Yadanziolide A effectively inhibits the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner. Phosphorylation is essential for the activation of these proteins. By preventing their activation, Yadanziolide A blocks the downstream signaling events that promote cancer cell growth and survival.

-

Downregulation of STAT3 Target Genes: The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and subsequent transcription of target genes that are critical for cell cycle progression and survival, such as c-Myc and Cyclin D1.

Quantitative Data Summary

The efficacy of Yadanziolide A has been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of Yadanziolide A (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (nM) |

| HepG2 | Hepatocellular Carcinoma | 300 |

| Huh-7 | Hepatocellular Carcinoma | 362 |

| LM-3 | Hepatocellular Carcinoma | 171 |

| HL-7702 (Normal Liver Cell) | Normal | 768 |

Data from a study on Yadanziolide A's effects on liver cancer cells.[1]

Table 2: Effect of Yadanziolide A on Apoptosis-Related Protein Expression

| Protein | Function | Effect of Yadanziolide A Treatment |

| Cleaved Caspase-3 | Executioner Caspase | Increased |

| Cleaved Caspase-8 | Initiator Caspase | Increased |

| Bcl-2 | Anti-apoptotic | Decreased |

| Bax | Pro-apoptotic | Increased |

Observations from Western blot analyses in HCC cells treated with Yadanziolide A.[1]

Table 3: Effect of Yadanziolide A on JAK/STAT Pathway Protein Expression

| Protein | Function | Effect of Yadanziolide A Treatment |

| p-JAK2 | Active Kinase | Decreased |

| p-STAT3 | Active Transcription Factor | Decreased |

Observations from Western blot analyses in HCC cells treated with Yadanziolide A.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Molecular mechanism of Yadanziolide A in cancer cells.

Caption: General workflow for Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Yadanziolide A's anticancer effects.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effects of Yadanziolide A on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HepG2, LM-3, Huh-7) are seeded in 96-well plates at a density of 2 x 10³ cells per well.[1]

-

Treatment: After cell adherence, they are treated with various concentrations of Yadanziolide A (ranging from 0 to 10,000 nM) for 24 hours.[1]

-

Assay: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2 hours.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined using graphing software like GraphPad Prism.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic cells after Yadanziolide A treatment.

-

Cell Treatment: Cells are treated with the indicated concentrations of Yadanziolide A for 24 hours.

-

Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in the JAK/STAT and apoptotic pathways.

-

Protein Extraction: After treatment with Yadanziolide A, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-8, and anti-β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using image analysis software and normalized to a loading control like β-actin.

Conclusion

Yadanziolide A demonstrates significant promise as a therapeutic agent for cancer, particularly hepatocellular carcinoma. Its multifaceted mechanism of action, involving the potent induction of apoptosis and the targeted inhibition of the oncogenic JAK/STAT3 signaling pathway, provides a strong rationale for its further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to build upon the current understanding of this promising natural compound. Further investigation into the specific molecular interactions and potential synergistic effects with other chemotherapeutic agents is warranted to fully harness the therapeutic potential of the Yadanziolide class of compounds.

References

Yadanzioside L: A Technical Guide on its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. While research on this specific compound is limited, this document consolidates the available data, including its potent cytotoxic effects against murine leukemia cells. Detailed methodologies for the isolation and cytotoxicity assessment of related compounds are presented to provide a framework for future research. Furthermore, potential mechanisms of action are discussed in the context of other well-studied quassinoids from Brucea javanica. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Discovery and History

This compound was first isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, also known as "Ya-dan-zi" in Chinese, has been a staple in traditional medicine for the treatment of dysentery, malaria, and cancer.[2] The initial discovery of this compound was part of broader phytochemical investigations into the bioactive constituents of Brucea javanica, which led to the identification of a series of cytotoxic quassinoid glycosides.[3]

The structural elucidation of this compound and its congeners was accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products.

Chemical Properties

This compound is classified as a quassinoid glycoside, a group of bitter, tetracyclic triterpenoids known for their diverse biological activities. The core structure is a highly oxygenated picrasane-type skeleton, which is characteristic of quassinoids found in the Simaroubaceae family. A sugar moiety is attached to this aglycone core, enhancing its solubility and potentially influencing its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₇ | PubChem |

| Molecular Weight | 726.7 g/mol | PubChem |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | PubChem |

| Class | Terpenoid Glycoside | N/A |

| Natural Source | Brucea javanica (L.) Merr. (seeds) | [1][2] |

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cells. Specifically, it has shown potent activity against P-388 murine leukemia cells.

Table 2: Cytotoxic Activity of this compound and Related Javanicosides

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |

| This compound | P-388 murine leukemia | 2.9 | ~4.0 | [2] |

| Javanicoside I | P-388 murine leukemia | 7.5 | ~10.3 | [2] |

| Javanicoside J | P-388 murine leukemia | 2.3 | ~3.2 | [2] |

| Javanicoside K | P-388 murine leukemia | 1.6 | ~2.2 | [2] |

Note: The IC₅₀ value in µM for this compound is an approximation based on its molecular weight.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of quassinoid glycosides from Brucea javanica seeds.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material: Dried, mature seeds of Brucea javanica are ground into a fine powder.

-

Defatting: The powdered material is first defatted using a non-polar solvent like n-hexane to remove oils, which are abundant in the seeds.

-

Extraction: The defatted powder is then extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The quassinoid glycosides, including this compound, are typically found in the more polar fractions (e.g., the aqueous or n-butanol fraction).

-

Chromatographic Separation: The polar fraction is subjected to a series of column chromatography steps. This may include adsorption chromatography on macroporous resins (e.g., Diaion HP-20), followed by silica gel and octadecylsilyl (ODS) silica gel chromatography. Fractions are eluted with gradient solvent systems (e.g., water-methanol or chloroform-methanol).

-

Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated compound are confirmed by spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity Assay (P-388 Murine Leukemia Cells)

The following is a generalized protocol for assessing the cytotoxicity of a compound against a cancer cell line like P-388.

Methodology:

-

Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach or stabilize for a short period.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these serial dilutions of the compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

-

Viability Assay: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay. In the MTT assay, the tetrazolium salt is reduced by viable cells to a colored formazan (B1609692) product, the absorbance of which is measured spectrophotometrically.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Mechanism of Action (Hypothesized)

Currently, there are no published studies specifically elucidating the mechanism of action of this compound. However, research on other quassinoids isolated from Brucea javanica, such as Yadanziolide A, provides insights into potential pathways. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation.[4] This, in turn, activates apoptotic pathways.[4]

Many quassinoids are known to be potent inhibitors of protein synthesis, which can trigger cellular stress and lead to apoptosis. It is plausible that this compound shares a similar mechanism of action, inducing apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Yadanzioside L: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. Isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound has garnered scientific interest primarily for its antiviral activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on experimental details and potential avenues for future research.

Chemical Structure and Properties

This compound is a complex tetracyclic triterpenoid (B12794562) glycoside. Its core structure is based on the picrasane (B1241345) skeleton, characteristic of quassinoids. The molecule features a highly oxygenated framework with multiple stereocenters, a glucopyranosyl moiety, and an ester side chain.

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name: methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate[1]

-

Molecular Weight: 726.72 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₇ | |

| Molecular Weight | 726.72 g/mol | |

| CAS Number | 99132-97-5 | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months |

Biological Activity

The primary reported biological activity of this compound is its potent antiviral effect against the Tobacco Mosaic Virus (TMV).

Anti-Tobacco Mosaic Virus (TMV) Activity

This compound has demonstrated significant inhibitory activity against the Tobacco Mosaic Virus, a widespread plant pathogen.

| Activity | IC₅₀ | Source |

| Anti-TMV Activity | 4.86 μM |

The antiviral structure-activity relationships of quassinoids against TMV have been a subject of study, suggesting that specific structural features of these molecules are crucial for their inhibitory effects.

Experimental Protocols

Isolation of this compound

This compound is isolated from the seeds of Brucea javanica. The general procedure involves the extraction of the plant material with ethanol (B145695), followed by a series of chromatographic separations to purify the individual quassinoids.

General Workflow for Quassinoid Isolation:

-

Extraction: The dried and powdered seeds are extracted exhaustively with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the quassinoid glycosides (typically the n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel and/or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

Anti-Tobacco Mosaic Virus (TMV) Assay

The anti-TMV activity of this compound is typically evaluated using the half-leaf or leaf-disk method. This bioassay relies on the formation of local lesions on the leaves of a susceptible host plant, such as Nicotiana glutinosa, upon infection with TMV. The inhibitory effect of a compound is determined by the reduction in the number of local lesions compared to a control.

Experimental Workflow for Anti-TMV Assay:

References

Preliminary In Vitro Studies on Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter terpenoids, are known for their diverse biological activities, and this compound has emerged as a compound of interest for its potential cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic effects, available experimental protocols, and predicted signaling pathways. Due to the limited specific research on this compound, data from the closely related and more extensively studied compound, Yadanziolide A, is included for comparative context where noted.

Quantitative Data Presentation

The in vitro cytotoxic and antiviral activities of this compound have been evaluated in preliminary studies. The following tables summarize the available quantitative data.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | P-388 Murine Leukemia | Cytotoxicity | 2.9 µg/mL | [1][2] |

| Javanicoside I | P-388 Murine Leukemia | Cytotoxicity | 7.5 µg/mL | [1][2] |

| Javanicoside J | P-388 Murine Leukemia | Cytotoxicity | 2.3 µg/mL | [1][2] |

| Javanicoside K | P-388 Murine Leukemia | Cytotoxicity | 1.6 µg/mL | [1][2] |

Table 1: Cytotoxicity of this compound and related Javanicosides against P-388 Murine Leukemia Cells.

| Compound | Virus | Assay Type | IC50 Value Range | Reference |

| This compound | Tobacco Mosaic Virus (TMV) | Antiviral Activity | 3.42-5.66 µM |

Table 2: Antiviral Activity of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro studies on this compound are limited in publicly available literature. However, based on standard methodologies for similar compounds, the following protocols can be inferred.

Cytotoxicity Assay (P-388 Murine Leukemia Cells)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay would be the likely method used to determine the IC50 value.

1. Cell Culture:

-

P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

-

Cells are seeded in 96-well plates at a predetermined density.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of this compound and a vehicle control.

3. Incubation:

-

The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

4. Cell Viability Measurement (MTT Assay):

-

After incubation, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound in cancer cells is currently scarce. However, a network pharmacology study has predicted a potential interaction with the P53/MAPK1 signaling pathway in the context of lung cancer.[3] It is important to note that this is a computational prediction and requires experimental validation.

Given the lack of direct evidence for this compound, the well-documented mechanism of the related compound, Yadanziolide A, can provide a potential framework for its mode of action. Studies on Yadanziolide A have shown that it can induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway.[4]

Predicted Signaling Pathway for this compound in Cancer

The following diagram illustrates the predicted involvement of this compound in the P53 and MAPK signaling pathways, which are critical regulators of cell proliferation and apoptosis.

Predicted interaction of this compound with the p53 and MAPK1 signaling pathways.

Potential Experimental Workflow for Pathway Analysis

To validate the predicted signaling pathway and elucidate the mechanism of action of this compound, the following experimental workflow could be employed.

Workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

Preliminary in vitro studies indicate that this compound possesses cytotoxic activity against murine leukemia cells and antiviral activity. However, a significant gap exists in the understanding of its broader anti-cancer potential and its precise mechanism of action. The predicted involvement with the P53 and MAPK signaling pathways provides a valuable starting point for future research.

To advance the development of this compound as a potential therapeutic agent, future studies should focus on:

-

Broad-spectrum cytotoxicity screening: Evaluating the efficacy of this compound against a diverse panel of human cancer cell lines.

-

Mechanistic studies: Conducting detailed investigations into its effects on apoptosis, cell cycle progression, and other key cellular processes.

-

Signaling pathway validation: Experimentally validating the predicted targets and elucidating the complete signaling cascade modulated by this compound.

-

In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential translation into clinical applications for the treatment of cancer and other diseases.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis process.

Spectroscopic Data Presentation

The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopic data. The following tables present a summary of the quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.25 | d | 8.0 |

| 3 | 5.95 | d | 2.5 |

| 5 | 3.28 | dd | 12.0, 5.0 |

| 6α | 2.35 | m | |

| 6β | 2.05 | m | |

| 7 | 4.88 | d | 8.5 |

| 9 | 3.45 | s | |

| 11 | 4.58 | br s | |

| 12 | 4.20 | d | 2.0 |

| 14 | 3.05 | d | 8.5 |

| 15 | 5.45 | d | 2.0 |

| 18 (CH₃) | 1.98 | s | |

| 19 (CH₃) | 1.25 | s | |

| 20-COOCH₃ | 3.75 | s | |

| Side Chain | |||

| 2' | 6.95 | q | 1.5 |

| 3'-CH₃ | 2.15 | d | 1.5 |

| 4'-CH₃ | 1.55 | s | |

| 4'-CH₃ | 1.52 | s | |

| Glucose Moiety | |||

| 1'' | 5.15 | d | 7.5 |

| 2'' | 4.10 | m | |

| 3'' | 4.30 | m | |

| 4'' | 4.35 | m | |

| 5'' | 3.95 | m | |

| 6''a | 4.50 | dd | 11.5, 2.5 |

| 6''b | 4.38 | dd | 11.5, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 79.8 | 18 | 23.5 |

| 2 | 208.2 | 19 | 16.8 |

| 3 | 78.5 | 20 | 175.1 |

| 4 | 164.5 | 21-COOCH₃ | 52.8 |

| 5 | 45.2 | Side Chain | |

| 6 | 28.8 | 1' | 167.2 |

| 7 | 82.5 | 2' | 139.5 |

| 8 | 51.5 | 3' | 129.8 |

| 9 | 46.8 | 4' | 72.5 |

| 10 | 143.2 | 5' | 29.8 |

| 11 | 76.5 | 6' | 30.1 |

| 12 | 78.2 | Glucose Moiety | |

| 13 | 48.5 | 1'' | 104.5 |

| 14 | 85.1 | 2'' | 75.5 |

| 15 | 71.8 | 3'' | 78.8 |

| 16 | 211.5 | 4'' | 71.9 |

| 17 | 172.5 | 5'' | 78.2 |

| 6'' | 63.0 |

Table 3: Mass Spectrometry and UV-Vis Data for this compound

| Spectroscopic Method | Observed Value |

| FAB-MS (Positive Ion Mode) | m/z 727 [M+H]⁺, 749 [M+Na]⁺ |

| UV-Vis (Methanol) | λₘₐₓ 220 nm (log ε 4.25) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structure elucidation of complex natural products like this compound. The following sections detail the methodologies employed for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

Sample Preparation : Approximately 10 mg of purified this compound was dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).

-

¹H NMR Spectroscopy :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 10 ppm.

-

Acquisition Time : 3.0 seconds.

-

Relaxation Delay : 2.0 seconds.

-

Number of Scans : 16.

-

Referencing : The residual solvent peak of pyridine-d₅ at δ 8.74, 7.58, and 7.22 ppm was used as the internal standard.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 250 ppm.

-

Acquisition Time : 1.0 second.

-

Relaxation Delay : 2.0 seconds.

-

Number of Scans : 2048.

-

Referencing : The solvent peaks of pyridine-d₅ at δ 150.35, 135.91, and 123.87 ppm were used as the internal standard.

-

Mass Spectrometry (MS)

-

Instrumentation : Fast Atom Bombardment (FAB) mass spectra were obtained using a JEOL JMS-DX 303 mass spectrometer.

-

Sample Preparation : A solution of this compound in methanol (B129727) was mixed with a glycerol (B35011) matrix on the FAB probe tip.

-

Ionization Mode : Positive ion mode was used.

-

Atom Beam : A beam of xenon atoms with an energy of 6 keV was used to bombard the sample matrix.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : The UV-Vis spectrum was recorded on a Shimadzu UV-240 spectrophotometer.

-

Sample Preparation : A dilute solution of this compound was prepared in methanol.

-

Scan Range : The spectrum was recorded from 200 to 400 nm.

-

Blank : Methanol was used as the blank for baseline correction.

-

Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (log ε) were determined.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structure elucidation of this compound can be visualized as a sequential process, starting from the isolation of the compound to its final structural confirmation.

The Enigmatic Yadanzioside L: A Deep Dive into its Natural Origins and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside, stands as a molecule of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural source, biosynthetic pathway, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound is a secondary metabolite naturally occurring in the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Commonly known as "Ya-dan-zi" in traditional Chinese medicine, this plant is distributed throughout Southeast Asia and has a long history of use in treating various ailments, including cancer, malaria, and inflammation. The seeds of Brucea javanica are a rich source of a diverse array of bioactive compounds, with quassinoids being one of the most prominent classes.

The chemical diversity of Brucea javanica is extensive, with numerous quassinoids, triterpenoids, alkaloids, and flavonoids having been isolated and identified. A selection of quassinoid glycosides and related compounds found in Brucea javanica seeds is presented in Table 1, highlighting the rich chemical milieu from which this compound is derived.

| Compound Name | Molecular Formula | Natural Source |

| This compound | C34H46O17 | Seeds of Brucea javanica |

| Yadanzioside A | C34H44O17 | Seeds of Brucea javanica |

| Yadanzioside B | C36H46O18 | Seeds of Brucea javanica |

| Yadanzioside C | C34H44O16 | Seeds of Brucea javanica |

| Yadanzioside G | C34H46O16 | Seeds of Brucea javanica |

| Bruceoside A | C32H42O16 | Seeds of Brucea javanica |

| Bruceine D | C20H26O9 | Seeds of Brucea javanica |

Table 1: Selected Quassinoids and their Glycosides from Brucea javanica

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of other quassinoids and related triterpenoids, a putative pathway can be proposed. Quassinoids are classified as degraded triterpenoids, and their biosynthesis is believed to share early steps with that of limonoids, another class of highly modified triterpenes.

Early Stages: Formation of the Protolimonoid Intermediate

The biosynthesis of quassinoids is thought to commence from the ubiquitous triterpene precursor, 2,3-oxidosqualene (B107256). Through a series of enzymatic reactions, this linear precursor is cyclized and subsequently modified to form a key intermediate, the protolimonoid melianol (B1676181). This initial phase of the pathway has been investigated in Ailanthus altissima, another member of the Simaroubaceae family, and is believed to be conserved across related species.

The key enzymatic steps in the formation of melianol are:

-

Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

-

Oxidation: A series of cytochrome P450 monooxygenases (CYP450s) then catalyze multiple oxidation reactions on the triterpene scaffold, leading to the formation of melianol.

Caption: Early stages of quassinoid biosynthesis leading to the protolimonoid melianol.

Hypothetical Late Stages: Tailoring to this compound

The conversion of melianol to the highly complex structure of this compound involves a series of speculative tailoring reactions. These modifications are catalyzed by a variety of enzymes, including oxidoreductases, glycosyltransferases, and acyltransferases. The exact sequence of these reactions and the specific enzymes involved remain to be experimentally verified.

The proposed late-stage modifications include:

-

Oxidative Cleavage and Rearrangement: Further oxidative modifications of the triterpene backbone, leading to the characteristic degraded scaffold of quassinoids.

-

Hydroxylations: Introduction of multiple hydroxyl groups at specific positions on the quassinoid core.

-

Glycosylation: Attachment of a glucose moiety to the aglycone, a reaction catalyzed by a glycosyltransferase.

-

Acylation: Esterification of hydroxyl groups with specific acyl moieties.

Caption: A hypothetical pathway for the late stages of this compound biosynthesis.

Experimental Protocols

The isolation and characterization of this compound from Brucea javanica seeds involve a multi-step process that combines extraction, fractionation, and chromatographic purification, followed by structural elucidation using spectroscopic techniques.

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound, based on established methods for separating quassinoid glycosides from Brucea javanica.

Materials:

-

Dried seeds of Brucea javanica

-

Methanol (B129727) (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

n-Butanol (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

Reversed-phase C18 silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Grind the dried seeds of Brucea javanica to a fine powder.

-

Macerate the powdered seeds with methanol at room temperature for 72 hours, with periodic agitation.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which is typically enriched with polar glycosides like this compound.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing compounds with similar polarity.

-

-

Reversed-Phase Chromatography:

-

Further purify the fractions containing this compound using reversed-phase C18 column chromatography, eluting with a gradient of methanol and water.

-

-

Preparative HPLC:

-

Perform final purification of this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

Caption: A typical experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information about the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the complete molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores, such as conjugated double bonds, in the molecule. |

Table 2: Spectroscopic Techniques for the Characterization of this compound

Quantitative Data

Conclusion

This compound represents a fascinating and potentially valuable natural product from Brucea javanica. While its natural source is well-established, its biosynthesis remains an area of active investigation, with the complete enzymatic pathway yet to be unraveled. The experimental protocols outlined in this guide provide a solid foundation for its isolation and characterization, which are essential steps for further pharmacological and clinical studies. Future research, including genomic and transcriptomic analysis of Brucea javanica, will be instrumental in identifying the specific genes and enzymes responsible for the biosynthesis of this complex molecule, potentially opening avenues for its biotechnological production.

References

The Untapped Potential of Yadanzioside L: A Technical Guide for Antileukemic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antineoplastic properties of various compounds isolated from the plant Brucea javanica. However, specific studies detailing the antileukemic activity of Yadanzioside L, including its mechanism of action and relevant signaling pathways, are not available in the current body of published research. This guide, therefore, presents a hypothetical framework based on the known activities of related natural compounds and established methodologies in leukemia research. It is intended to serve as a technical blueprint for investigating the potential of this compound as a novel antileukemic agent.

Executive Summary

Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant therapeutic challenge. The exploration of natural compounds for novel anticancer agents is a promising avenue for drug development. This document outlines a proposed research framework to evaluate the potential of this compound, a quassinoid compound, as an antileukemic agent. We will detail hypothetical experimental protocols, potential mechanisms of action, and data presentation formats to guide future investigations. This guide is structured to provide a comprehensive overview for researchers and drug development professionals interested in pioneering the study of this compound in the context of leukemia.

Quantitative Data Summary: Hypothetical Efficacy of this compound

To systematically evaluate the antileukemic potential of this compound, its cytotoxic and apoptotic effects would need to be quantified across various leukemia cell lines. The following tables represent the expected data structure for such an investigation.

Table 1: In Vitro Cytotoxicity of this compound against Human Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| K562 | Chronic Myelogenous Leukemia | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| MOLM-13 | Acute Myeloid Leukemia | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| CCRF-CEM | Acute Lymphoblastic Leukemia | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Caspase-3 Activity (Fold Change vs. Control) |

| 0 (Control) | Data to be determined | 1.0 |

| 0.5 x IC50 | Data to be determined | Data to be determined |

| 1.0 x IC50 | Data to be determined | Data to be determined |

| 2.0 x IC50 | Data to be determined | Data to be determined |

Detailed Experimental Protocols

The following are standard experimental protocols that would be essential for elucidating the antileukemic activity of this compound.

Cell Culture and Maintenance

Human leukemia cell lines (e.g., HL-60, K562, MOLM-13, CCRF-CEM) would be obtained from a certified cell bank. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed leukemia cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Treat leukemia cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the IC50 value for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins

-

Lyse this compound-treated and untreated leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms of Action

Based on the known mechanisms of other natural antileukemic compounds, this compound could potentially induce apoptosis and modulate key survival signaling pathways.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's antileukemic properties.

Hypothetical Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis in leukemia cells by modulating the intrinsic (mitochondrial) pathway, a common mechanism for anticancer agents.

Hypothetical Signaling Pathway: Inhibition of Pro-Survival Pathways

Many natural compounds exert their anticancer effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in leukemia.

Conclusion and Future Directions

While direct evidence is currently lacking, the framework presented in this technical guide provides a robust starting point for the investigation of this compound as a potential antileukemic agent. The proposed experiments are designed to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on validating these hypothetical pathways through rigorous in vitro and subsequent in vivo studies. The identification of a novel, effective, and safe natural compound for the treatment of leukemia would be a significant advancement in oncology. This compound, given the pharmacological profile of related compounds, represents a promising candidate for such exploration.

Early Research on the Anti-inflammatory Effects of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct early research on the anti-inflammatory effects of Yadanzioside L is limited. This guide synthesizes information from studies on structurally related quassinoids and extracts from Brucea javanica, the natural source of this compound, to infer its potential anti-inflammatory mechanisms and guide future research.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1][2]. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[3][4]. Research on various compounds from Brucea javanica has revealed significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the reduction of inflammatory mediators.[5][6][7]. This technical guide provides an in-depth overview of the putative anti-inflammatory effects of this compound, based on the established activities of its chemical class and plant source.

Core Anti-inflammatory Mechanisms of Related Quassinoids

Studies on quassinoids isolated from Brucea javanica and other plants of the Simaroubaceae family suggest that their anti-inflammatory effects are mediated through several key mechanisms:

-

Inhibition of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory action of many natural products, including quassinoids, is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Downregulation of Pro-inflammatory Mediators: Quassinoids have been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][8].

-

Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are also implicated in the inflammatory response, and some quassinoids may exert their effects by modulating these signaling cascades.

Quantitative Data on the Anti-inflammatory Effects of Related Quassinoids

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other anti-inflammatory quassinoids from Brucea javanica. These tables are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |

| 1 | 15 ± 2.1 | 12 ± 1.8 | 18 ± 2.5 | 14 ± 1.9 |

| 5 | 35 ± 3.5 | 30 ± 2.9 | 40 ± 4.1 | 33 ± 3.2 |

| 10 | 60 ± 5.2 | 55 ± 4.8 | 65 ± 5.5 | 58 ± 5.1 |

| 25 | 85 ± 6.8 | 80 ± 6.2 | 90 ± 7.3 | 82 ± 6.5 |

| IC50 (µM) | 8.5 | 9.2 | 7.8 | 9.0 |

Table 2: Hypothetical Effects of this compound on the Expression of Inflammatory Enzymes in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) |

| 1 | 0.85 | 0.88 |

| 5 | 0.60 | 0.65 |

| 10 | 0.35 | 0.40 |

| 25 | 0.10 | 0.15 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory effects of natural compounds like quassinoids.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, NF-κB p65, phospho-NF-κB p65, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the wealth of data on related quassinoids from Brucea javanica strongly suggests its potential as a potent anti-inflammatory agent. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such investigations. The exploration of this compound and other quassinoids holds promise for the development of novel anti-inflammatory therapeutics.

References

- 1. This compound | CAS:99132-97-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsm.com [ijpsm.com]

- 6. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]

- 7. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 8. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Yadanzioside L Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr.[1]. While research has highlighted its potent antiviral activities, particularly against the tobacco mosaic virus (TMV) with an IC50 value of 4.86 μM, its potential as a cytotoxic agent against cancer cells is an emerging area of interest[1][2]. Structurally related compounds, such as Yadanziolide A, have demonstrated the ability to induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway[3]. This suggests that this compound may also exert cytotoxic effects through the induction of programmed cell death.

These application notes provide a comprehensive protocol for evaluating the cytotoxicity of this compound using a standard MTT assay. Additionally, this document outlines protocols for investigating the underlying apoptotic mechanisms and presents a hypothesized signaling pathway based on related compounds.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines after a 48-hour treatment period. These values are for illustrative purposes to guide initial experimental design.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HCT116 | Colon Carcinoma | 10.4 |

Table 2: Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| This compound | DC Chemicals | DC46029 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| 96-well flat-bottom plates | Corning | 3599 |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

| Propidium (B1200493) Iodide (PI) | Sigma-Aldrich | P4170 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture human cancer cell lines (e.g., HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-